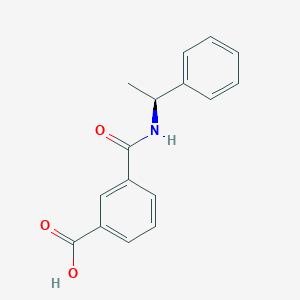

S-N-(1-Phenylethyl)-isophthalamic acid

Übersicht

Beschreibung

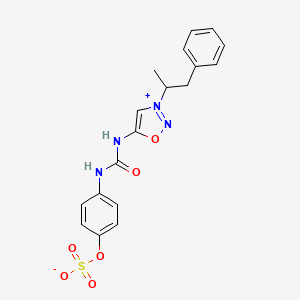

“S-N-(1-Phenylethyl)-isophthalamic acid” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It plays a crucial role in the production of optically active drugs .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H15NO3 . The InChI key is WUEKFTPKHWMMIP-VIFPVBQESA-N . The SMILES string representation is CC@HC1=CC=CC=C1C(O)=O)C1=CC=CC=C1 .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 269.30 . The melting point is 130-135 °C . The optical activity is [α]24/D −46°, c = 2 in ethanol .Wissenschaftliche Forschungsanwendungen

Novel Polyamide Synthesis

Research indicates that derivatives of isophthalic acid, including those involving phenylethyl configurations, play a crucial role in synthesizing novel polyamides. For instance, Mallakpour and Taghavi (2008) demonstrated a microwave-assisted synthesis method for creating optically active polyamides using novel aromatic diacid monomers derived from isophthalic acid modifications. These polyamides exhibited good solubility and moderate inherent viscosities, highlighting their potential in materials science for applications requiring specific optical activity and solubility properties Mallakpour & Taghavi, 2008.

Anion Binding and Molecular Recognition

Gale (2006) explored the structural chemistry of isophthalamide anion complexes, revealing their effectiveness as selective anion-binding agents. This research suggests that modifications of isophthalamide structures, potentially including S-N-(1-Phenylethyl)-isophthalamic acid derivatives, could enhance anion recognition and binding, which is crucial for developing sensors and separation technologies Gale, 2006.

Polyamide-Based Nanofiltration Membranes

The modification of polyamides with graphene oxide, as demonstrated by Yang et al. (2017), led to the development of composite nanofiltration membranes with improved water flux and antifouling properties. These findings indicate that incorporating isophthalic acid derivatives, such as this compound, into polyamide matrices could be beneficial for enhancing water treatment technologies Yang et al., 2017.

Enhancing Polymer Properties

Research on the thermal and mechanical properties of aramids, a class of polyamides, underscores the importance of aromatic and amide linkages in achieving high-performance materials. This research suggests that derivatives of isophthalic acid, including this compound, could play a role in synthesizing aramids with enhanced thermal stability and mechanical resistance, suitable for advanced technological applications García et al., 2010.

Chlorine-Resistant Membranes for Water Treatment

The development of chlorine-resistant polyamide membranes, as explored by Shintani et al. (2007), is crucial for reverse osmosis water treatment applications. The study's focus on the chemical structure's influence on chlorine resistance highlights the potential for isophthalic acid derivatives to contribute to the durability and effectiveness of water purification systems Shintani et al., 2007.

Eigenschaften

IUPAC Name |

3-[[(1S)-1-phenylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(10-13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEHNSHVTJZPRJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)

![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)

![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)